PEG4 Linker Length Provides Optimal CRBN-Target Protein Spacing vs. PEG2 and PEG6 Variants
The PEG4 spacer in Thalidomide-O-amido-PEG4-propargyl provides an end-to-end distance of approximately 16.7 Å, which falls within the empirically validated optimal range (12-20+ carbon equivalents) for productive CRBN-target ternary complex formation [1]. In a systematic PROTAC SAR study using Retro-2-based degraders with identical CRBN ligand and warhead, the PEG2 analog (shorter linker) exhibited significantly reduced or absent GSPT1 degradation compared to the PEG4 analog, demonstrating that linker length alone determines degradation outcome [2]. This dependency on PEG linker length for degradation efficiency has been established as a first-order determinant in PROTAC optimization campaigns [3].
| Evidence Dimension | Linker end-to-end distance |
|---|---|
| Target Compound Data | ~16.7 Å (PEG4) |
| Comparator Or Baseline | PEG2: ~8-10 Å; PEG6: ~22-25 Å |
| Quantified Difference | PEG2 is 40-50% shorter; PEG6 is 35-50% longer |
| Conditions | Calculated from average PEG monomer length (3.5-4.0 Å per ethylene glycol unit) in aqueous solution |
Why This Matters
Selecting Thalidomide-O-amido-PEG4-propargyl over PEG2 or PEG6 analogs directly influences whether a PROTAC will achieve productive ternary complex geometry and target degradation, avoiding failed screening campaigns due to suboptimal linker length.
- [1] BOC Sciences. (2025). Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. BOC Sciences. View Source
- [2] Deng, Y., et al. (2026). Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 281, 117162. View Source
- [3] Zagidullin, A. A., Milyukov, V., Rizvanov, A. A., & Bulatov, E. R. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1, 381-390. View Source
